molecular formula C4H8OS B3050503 O-Methyl propanethioate CAS No. 26476-56-2

O-Methyl propanethioate

Cat. No.: B3050503
CAS No.: 26476-56-2
M. Wt: 104.17 g/mol
InChI Key: RVEBJDGWKWKYBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of O-Methyl propanethioate can be achieved through various methods. One common approach involves the reaction of propanoic acid with methanethiol in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields this compound as the primary product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

O-Methyl propanethioate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

O-Methyl propanethioate has various applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex organosulfur compounds In biology, it serves as a probe for studying enzyme mechanisms involving thioester intermediatesAdditionally, in the industry, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of O-Methyl propanethioate involves its interaction with specific molecular targets and pathways. As a thioester, it can participate in nucleophilic acyl substitution reactions, where the sulfur atom acts as a nucleophile. This reactivity allows it to form covalent bonds with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

O-Methyl propanethioate can be compared with other similar thioesters, such as S-Methyl propanethioate and methyl thiopropanoate. While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications. For instance, S-Methyl propanethioate has a different arrangement of atoms, leading to distinct chemical properties and reactivity .

Properties

IUPAC Name

O-methyl propanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEBJDGWKWKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509830
Record name O-Methyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26476-56-2
Record name O-Methyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Methyl propanethioate
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O-Methyl propanethioate
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O-Methyl propanethioate
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O-Methyl propanethioate
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O-Methyl propanethioate
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O-Methyl propanethioate

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